(1-(6-(4-Chlorophenyl)pyridazin-3-yl)piperidin-4-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone
Description
The compound (1-(6-(4-Chlorophenyl)pyridazin-3-yl)piperidin-4-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone is a structurally complex molecule featuring:
- A pyridazine core substituted with a 4-chlorophenyl group at position 4.
- A piperidine ring linked to the pyridazine at position 2.
- A methanone bridge connecting the piperidine to a piperazine ring bearing a 4-methoxyphenyl substituent.
The 4-chlorophenyl and 4-methoxyphenyl groups may enhance lipophilicity and receptor binding, respectively .
Properties
IUPAC Name |
[1-[6-(4-chlorophenyl)pyridazin-3-yl]piperidin-4-yl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30ClN5O2/c1-35-24-8-6-23(7-9-24)31-16-18-33(19-17-31)27(34)21-12-14-32(15-13-21)26-11-10-25(29-30-26)20-2-4-22(28)5-3-20/h2-11,21H,12-19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHOWHGDFBNGMMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3CCN(CC3)C4=NN=C(C=C4)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1-(6-(4-Chlorophenyl)pyridazin-3-yl)piperidin-4-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone, also known by its CAS number 1105231-77-3, is a complex organic molecule that exhibits significant biological activity. This article explores its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities, alongside relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 492.0 g/mol. The structure features a pyridazine core, which is known for its diverse biological activities, and multiple piperidine and piperazine moieties that enhance its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C27H30ClN5O2 |
| Molecular Weight | 492.0 g/mol |
| CAS Number | 1105231-77-3 |
Anticancer Activity
Research indicates that the compound possesses significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, a recent study highlighted its effectiveness against mesenchymal cancer cell lines with a therapeutic index greater than 10, indicating selective toxicity towards cancer cells while sparing normal cells .
Case Study:
In a study involving derivatives of the compound, several analogs were synthesized and tested for their anticancer activity. Among these, certain derivatives exhibited IC50 values in the low micromolar range, demonstrating potent antiproliferative effects .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Pyridazine derivatives are often recognized for their ability to combat bacterial infections. Preliminary tests suggest that this compound may inhibit the growth of specific bacterial strains, although detailed quantitative data is still required to establish its efficacy fully .
Anti-inflammatory Properties
Another area of interest is the anti-inflammatory potential of this compound. Research has indicated that similar pyridazine derivatives can modulate inflammatory pathways, potentially leading to therapeutic applications in conditions like rheumatoid arthritis or inflammatory bowel disease. The exact mechanisms remain under investigation but are believed to involve the inhibition of pro-inflammatory cytokines .
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism.
- Receptor Modulation : It could modulate receptors associated with inflammatory responses.
- Cell Cycle Arrest : Evidence suggests that it can induce cell cycle arrest in cancer cells, leading to apoptosis.
Comparative Analysis
Comparing this compound with other known pyridazine derivatives reveals its potential advantages:
| Compound Name | Activity Type | IC50/IC90 Values |
|---|---|---|
| Pyridazinone | Anti-inflammatory | Not specified |
| Emorfazone | Anti-inflammatory | Not specified |
| (1-(6-(4-Chlorophenyl)pyridazin-3-yl)piperidin...) | Anticancer | IC50 < 10 µM |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Modifications
a) Pyridazine vs. Pyrimidine
- Target Compound : Pyridazine core (6-membered ring with two adjacent nitrogen atoms).
- Analog (): Pyrimidine core (6-membered ring with two non-adjacent nitrogen atoms). Pyrimidine derivatives (e.g., {6-[4-chloro-2-(trifluoromethyl)phenyl]-2-methylpyrimidin-4-yl}[4-(substituted sulfonyl)piperazin-1-yl]methanone) exhibit enhanced metabolic stability due to reduced ring strain and increased aromaticity compared to pyridazine .
b) Pyridazine vs. Thiophene
- Analog (): Thiophene ring (5-membered sulfur-containing heterocycle).
Substituent Variations
a) 4-Methoxyphenyl vs. Sulfonyl Groups
- Target Compound : 4-Methoxyphenyl on piperazine enhances solubility via methoxy’s electron-donating effect.
b) Chlorophenyl Positioning
- Analog (): 1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]ethanone features dual chlorophenyl groups, which may improve target affinity but increase metabolic liability compared to the target’s single chlorophenyl .
Linker and Bridging Groups
a) Methanone Bridge vs. Ether/Oxy Linkers
- Analog (): 2-(4-[[1-(4-Methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl]-6-methyl-pyridin-3-yl]-acetic acid uses an ether linkage, which may reduce steric hindrance compared to the methanone bridge in the target compound .
b) Piperazine vs. Piperidine
Data Table: Key Structural and Functional Comparisons
Research Implications
- Pharmacological Potential: The target compound’s 4-methoxyphenyl group may offer a balance between solubility and receptor binding, distinguishing it from sulfonyl-containing analogs () and dual chlorophenyl derivatives ().
- Synthetic Feasibility: The methanone bridge simplifies synthesis compared to ether or sulfonamide linkers in analogs (), though purification may require optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
